Cas no 119904-39-1 (5,8,11,14-Eicosatetraenoicacid,(1R)-2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[(1-hexadecen-1-yloxy)methyl]ethylester, (5Z,8Z,11Z,14Z)-)
![5,8,11,14-Eicosatetraenoicacid,(1R)-2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[(1-hexadecen-1-yloxy)methyl]ethylester, (5Z,8Z,11Z,14Z)- structure](https://ko.kuujia.com/scimg/cas/119904-39-1x500.png)
119904-39-1 structure
상품 이름:5,8,11,14-Eicosatetraenoicacid,(1R)-2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[(1-hexadecen-1-yloxy)methyl]ethylester, (5Z,8Z,11Z,14Z)-
5,8,11,14-Eicosatetraenoicacid,(1R)-2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[(1-hexadecen-1-yloxy)methyl]ethylester, (5Z,8Z,11Z,14Z)- 화학적 및 물리적 성질
이름 및 식별자
-
- 5,8,11,14-Eicosatetraenoicacid,(1R)-2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[(1-hexadecen-1-yloxy)methyl]ethylester, (5Z,8Z,11Z,14Z)-
- [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- 1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine
- 5,8,11,14-Eicosatetraenoicacid,(1R)-2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[(1-hexadecen-...
- 5,8,11,14-Eicosatetraenoicacid,(1R)-2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[(1-hexadecen-1-yloxy)methyl]ethylester, (5Z,
- (1R)-2-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-1-{[(1E)-hexadec-1-en-1-yloxy]methyl}ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- 1-Pappea
- 119904-39-1
-
- 인치: InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1
- InChIKey: UUYSKERSKRMYME-HSHOETESSA-N
- 미소: CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(O[C@@H](COP(OCCN)(O)=O)CO/C=C/CCCCCCCCCCCCCC)=O
계산된 속성
- 정밀분자량: 723.52029
- 동위원소 질량: 723.52029
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 8
- 중원자 수량: 50
- 회전 가능한 화학 키 수량: 38
- 복잡도: 947
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 5
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 117
- 소수점 매개변수 계산 참조값(XlogP): 10
실험적 성질
- 밀도: 1.003
- 비등점: 749.1°Cat760mmHg
- 플래시 포인트: 406.8°C
- 굴절률: 1.497
- PSA: 127.12000
- LogP: 12.45800
5,8,11,14-Eicosatetraenoicacid,(1R)-2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[(1-hexadecen-1-yloxy)methyl]ethylester, (5Z,8Z,11Z,14Z)- 관련 문헌
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
5. Back matter
119904-39-1 (5,8,11,14-Eicosatetraenoicacid,(1R)-2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[(1-hexadecen-1-yloxy)methyl]ethylester, (5Z,8Z,11Z,14Z)-) 관련 제품
- 4004-05-1(DOPE)
- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)
- 2655-79-0(Acetamide, N-[2-hydroxy-1-(hydroxymethyl)ethyl]-)
- 1932236-27-5((3S,4R)-4-Propylpyrrolidin-3-ol)
- 1961280-24-9(Tezacaftor-d)
- 920163-18-4(1-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-2-(trifluoromethyl)benzoylpiperazine)
- 1261681-76-8(2-Fluoro-5-(perfluorophenyl)pyridine-4-acetonitrile)
- 1250022-31-1(3-amino-1-(3-chlorophenyl)pyrrolidin-2-one)
- 2171180-48-4((3R)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}heptanoic acid)
- 1820686-93-8(5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine)
추천 공급업체
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약
